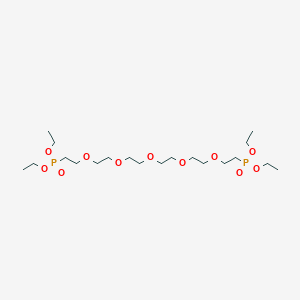

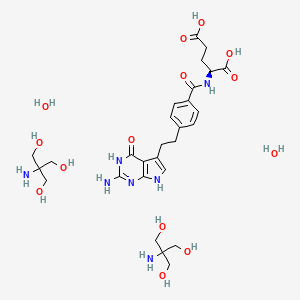

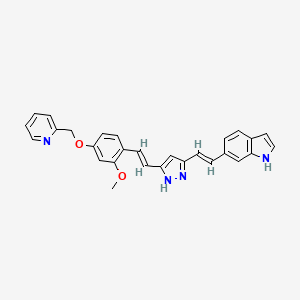

![molecular formula C21H16N4O2 B609962 4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine

Overview

Description

PF-06256142 is a potent and selective orthosteric agonist of the dopamine D1 receptor. It was initially developed by Pfizer Inc. and is currently in the preclinical phase of research. This compound has shown potential for the treatment of nervous system diseases, including Parkinson’s disease and schizophrenia .

Scientific Research Applications

PF-06256142 has several scientific research applications:

Chemistry: It is used as a tool compound to study the dopamine D1 receptor and its role in various chemical pathways.

Biology: It helps in understanding the biological mechanisms of dopamine signaling and its effects on cellular processes.

Medicine: It has potential therapeutic applications for treating nervous system diseases like Parkinson’s disease and schizophrenia.

Preparation Methods

The synthesis of PF-06256142 involves the development of atropisomeric D1 receptor agonists. The synthetic route includes the creation of a locked biaryl ring system, which results in atropisomerism. This structural feature is crucial for the compound’s high oral bioavailability and central nervous system penetration . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

PF-06256142 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

PF-06256142 exerts its effects by selectively binding to and activating the dopamine D1 receptor. This activation leads to the stimulation of cyclic adenosine monophosphate (cAMP) synthesis, which plays a crucial role in various cellular processes. The compound has high intrinsic activity at rodent D1-mediated cAMP synthesis but essentially no intrinsic activity at D1-mediated β-arrestin recruitment . This functional selectivity is beneficial for developing drugs with an improved therapeutic index.

Comparison with Similar Compounds

PF-06256142 is unique compared to other dopamine D1 receptor agonists due to its reduced receptor desensitization and high oral bioavailability. Similar compounds include:

2-Methyldihydrexidine (2MDHX): Another D1 receptor agonist with high intrinsic activity at rodent D1-mediated cAMP synthesis.

Dihydrexidine: A full agonist at the D1 receptor but with rapid metabolism and receptor desensitization issues.

SKF-81297: A selective D1 receptor agonist with similar pharmacological properties but less favorable pharmacokinetic characteristics.

PF-06256142’s unique structural features and functional selectivity make it a promising candidate for further research and development in treating neurological disorders.

Properties

IUPAC Name |

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c1-13-11-15(27-21-17-6-10-26-18(17)5-7-23-21)3-4-16(13)20-14(2)24-12-19-22-8-9-25(19)20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAIAGZSWHOLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

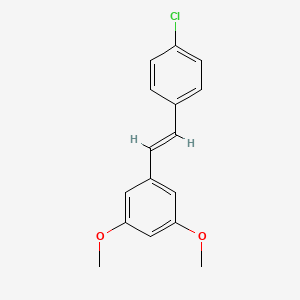

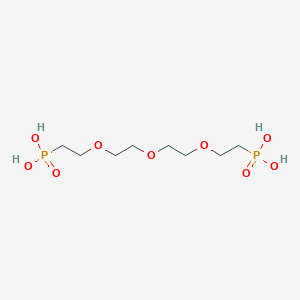

![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)